molecular formula C12H20N4O2 B1395089 tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1396967-66-0

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No. B1395089
CAS RN: 1396967-66-0
M. Wt: 252.31 g/mol
InChI Key: KBOWWRPKCWLRQA-UHFFFAOYSA-N
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Description

The compound “tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate” is a complex organic molecule that contains several functional groups . It has a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . This ring is substituted with an amino group at the 5-position . The pyrazole ring is also attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is further substituted with a carboxylate group, which is esterified with a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrolidine rings, as well as the amino and carboxylate functional groups . These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

The amino group on the pyrazole ring could potentially act as a nucleophile in various reactions . The ester group could also undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carboxylate and amino groups could enhance its solubility in polar solvents .

Scientific Research Applications

Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, with potent activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Organic Synthesis Intermediate

As an organic synthesis intermediate, it’s used in the preparation of various biologically active compounds. For example, it’s involved in the synthesis of crizotinib , an anticancer medication used in the treatment of non-small cell lung cancer .

Chemical Research and Development

The tert-butyl group in the compound provides steric protection, making it a valuable reagent in research and development for new chemical entities. It’s particularly useful in laboratory organic synthesis processes .

Safety And Hazards

As with any chemical compound, handling “tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate” would require appropriate safety precautions. It’s important to avoid skin and eye contact, and to use personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties . Therefore, it could be interesting to explore the biological activity of this compound in future research.

properties

IUPAC Name

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWWRPKCWLRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

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